CID 57369957
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Overview
Description
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural features, which include multiple chiral centers and a stable nitroxide radical. These properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Nitroxide Radical: The nitroxide radical is introduced via oxidation of the corresponding hydroxylamine derivative using an oxidizing agent such as sodium hypochlorite.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution techniques to obtain the desired (3S,4S) and (3R,4R) enantiomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale chromatographic systems for chiral resolution. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be further oxidized to form oxoammonium salts.
Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxoammonium Salts: Formed from oxidation reactions.
Hydroxylamine Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stable radical properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing oxidative damage. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage and disease.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-(3S,4S)-tetramethylpiperidine-3-carboxylic Acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A related nitroxide radical with similar antioxidant properties but lacking the amino and carboxylic acid groups.
Uniqueness
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is unique due to its combination of chiral centers, stable nitroxide radical, and functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H19N2O3 |
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Molecular Weight |
215.27 g/mol |
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14) |
InChI Key |
WMLWKMCEFYZLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C |
Origin of Product |
United States |
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